molecular formula C9H8BrN3O2 B1530434 Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate CAS No. 1246759-55-6

Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate

Cat. No. B1530434
CAS RN: 1246759-55-6
M. Wt: 270.08 g/mol
InChI Key: HJZDKZUAVJDISU-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate (EBC) is a synthetic compound used in the synthesis of various organic compounds. It is a versatile reagent with a wide range of applications in the fields of organic chemistry, biochemistry and pharmacology. EBC is a brominated derivative of the 1,2,3-benzotriazole family of compounds, which are known to have a wide range of biological activities. EBC has been studied extensively in the past few decades and its potential applications in the fields of organic synthesis, drug discovery and biotechnology have been explored.

Scientific Research Applications

Synthesis and Antifungal Activity

Ethyl-1H-benzotriazol-1-acetate, a derivative of ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate, has been utilized in the synthesis of compounds exhibiting moderate to good antifungal activity against Candida albicans. This application demonstrates the compound's potential in the development of antifungal agents. The synthesized compounds were further characterized and their interactions with the receptor were studied through docking into the active site of CYT P-450 ((Toraskar, Kadam, & Kulkarni, 2009)).

Immunomodulatory and Anticancer Activities

Another study highlighted the preparation of ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate, related to the target compound, for its significant inhibitors of LPS-stimulated NO generation from Raw murine macrophage 264.7, indicating its potential in immunomodulatory and anticancer activities. The compounds showed strong cytotoxicity against colon carcinoma and hepatocellular carcinoma cells, revealing their application in cancer research ((Abdel‐Aziz, Gamal-Eldeen, Hamdy, & Fakhr, 2009)).

Synthetic Applications in Heterocyclic Chemistry

The compound has been used as an intermediate in the synthesis of various heterocyclic compounds. For instance, ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate is synthesized from a related compound through esterification and bromination, serving as a key intermediate for preparing chlorantraniliprole, an insecticide. This demonstrates its role in the development of agricultural chemicals ((Ji Ya-fei, 2009)).

Novel Enzymatic Route for Kinetic Resolution

In biotechnological research, ethyl 1,4-benzodioxan-2-carboxylate, akin to the compound of interest, was kinetically resolved to obtain its S-enantiomer using a lipase-catalyzed transesterification reaction. This application showcases the compound's utility in enantioselective synthesis, a critical aspect of drug development ((Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005)).

DNA Interaction and Anticancer Activity

2-Anthryl benzimidazole derivatives, synthesized using a compound similar to this compound, were shown to have DNA cleavage activity and remarkable anticancer activity against MCF-7 and HL-60 cell lines. This highlights its significance in the synthesis of molecules with potential therapeutic applications in oncology ((Sontakke, Kate, Ghosh, More, Gonnade, Kumbhar, Kumbhar, Chopade, & Shinde, 2015)).

Mechanism of Action

Benzotriazoles are a class of compounds that have been used in various applications due to their chemical properties. For instance, some benzotriazoles have been used as corrosion inhibitors, UV stabilizers, and antifreeze agents .

In the field of medicinal chemistry, benzotriazoles have been studied for their potential biological activities. Some benzotriazole derivatives have shown anti-inflammatory and analgesic activities .

In terms of pharmacokinetics, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are influenced by its chemical structure and physical properties. For instance, the presence of a bromine atom in Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate could potentially affect its lipophilicity, which in turn could influence its absorption and distribution within the body .

The action environment of a compound refers to the conditions under which the compound exerts its effects. This can include factors such as pH, temperature, and the presence of other molecules. For this compound, it is stored at refrigerated temperatures, which suggests that it may be sensitive to heat .

properties

IUPAC Name

ethyl 7-bromo-2H-benzotriazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)5-3-6(10)8-7(4-5)11-13-12-8/h3-4H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZDKZUAVJDISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NNN=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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